

ABR-238901: A Technical Guide to a Novel S100A8/A9 Blocker

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Compound of Interest

Compound Name: ABR-238901

Cat. No.: B8201780

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Abstract

ABR-238901 is a novel, orally active small-molecule inhibitor that potently targets the S100A8/A9 protein complex, a key mediator of inflammation. By blocking the interaction of S100A8/A9 with its receptors, primarily the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), **ABR-238901** demonstrates significant immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to **ABR-238901**, positioning it as a promising therapeutic candidate for a range of inflammatory conditions, including myocardial infarction and sepsis.

Chemical Structure and Physicochemical Properties

ABR-238901, chemically known as 5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide, is a heteroaryl-sulfonamide derivative.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide
CAS Number	1638200-22-2[2]
Molecular Formula	C ₁₁ H ₉ BrClN ₃ O ₄ S[2]
SMILES	<chem>COC1=NC=C(C=C1Br)S(=O)(=O)NC2=CN=CC(=C2O)Cl</chem> [2]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	394.63 g/mol [2]
Appearance	Off-white to yellow solid
Purity	≥98%
Solubility	Soluble in DMSO (up to 79 mg/mL) and 0.1N NaOH (aq).[3][4] Insoluble in water and ethanol. [4]
Storage	Store as powder at -20°C for up to 3 years.[2] Store in solvent at -80°C for up to 1 year.[2]

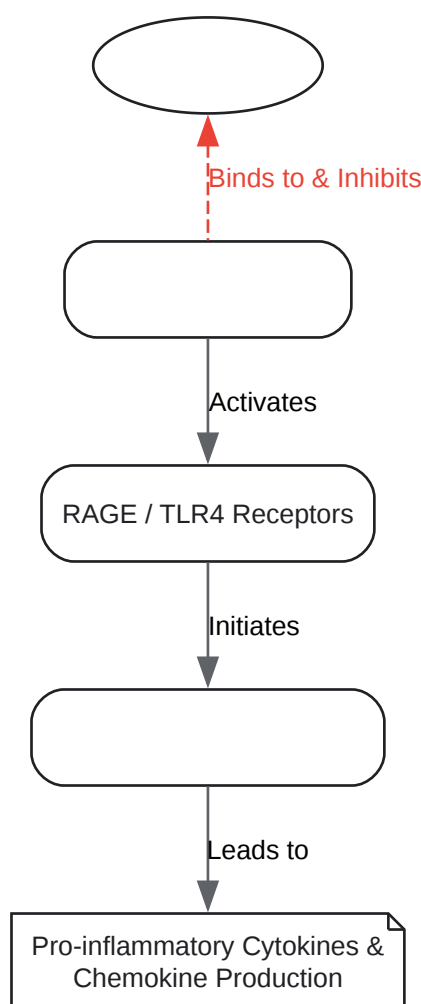
Mechanism of Action

ABR-238901 functions as a potent blocker of the S100A8/A9 complex.[2] S100A8 and S100A9 are calcium-binding proteins predominantly expressed by myeloid cells and serve as damage-associated molecular patterns (DAMPs).[5] Upon release during inflammation or tissue injury, the S100A8/A9 heterodimer interacts with cell surface receptors RAGE and TLR4, triggering downstream pro-inflammatory signaling cascades.[2][5]

ABR-238901 directly binds to S100A9 and the S100A8/A9 complex, thereby inhibiting this crucial interaction with their cognate receptors.[6] This blockade effectively mitigates the inflammatory response by reducing the activation of downstream pathways, such as the NF-κB

and MAPK pathways, leading to decreased production of pro-inflammatory cytokines and chemokines.[5][7]

Mechanism of Action of ABR-238901



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ABR-238901 Mechanism of Action

Preclinical Studies and Efficacy

ABR-238901 has been evaluated in various preclinical models of inflammatory diseases, demonstrating significant therapeutic potential.

Myocardial Infarction (MI)

In murine models of MI, short-term administration of **ABR-238901** during the acute inflammatory phase has been shown to be cardioprotective.

- **Reduced Inflammation and Infarct Size:** Treatment with **ABR-238901** (30 mg/kg, i.p.) for the first three days post-MI significantly reduced the infiltration of neutrophils and monocytes/macrophages into the myocardium.[8] This led to a notable decrease in the size of the myocardial infarction.[1]
- **Improved Cardiac Function:** Short-term blockade of S100A9 with **ABR-238901** resulted in improved left ventricular ejection fraction and cardiac output in mouse models of both permanent coronary artery ligation and ischemia/reperfusion.[8]
- **Modulation of Apoptosis:** **ABR-238901** protected against S100A8/A9-induced apoptosis in human umbilical vein endothelial cells (HUVECs) in vitro.[9]

However, it is crucial to note that prolonged treatment with **ABR-238901** has been associated with adverse cardiac remodeling, suggesting a dual role for S100A8/A9 in both the inflammatory and reparative phases post-MI.[5]

Sepsis

ABR-238901 has shown promise in mitigating the severe inflammatory response characteristic of sepsis.

- **Reduced Systemic and Myocardial Inflammation:** In a mouse model of endotoxemia induced by lipopolysaccharide (LPS), **ABR-238901** (30 mg/kg, i.p.) significantly reduced systemic levels of inflammatory mediators and the expression of inflammatory genes in the myocardium.[6][10]
- **Improved Myocardial Function:** The compound effectively prevented and even reversed LPS-induced left ventricular systolic dysfunction.[6][10]
- **Lung Protection in Abdominal Sepsis:** In a cecal ligation and puncture (CLP) model of abdominal sepsis, pretreatment with **ABR-238901** (10 mg/kg) decreased neutrophil infiltration, edema, and the production of CXC chemokines in the lungs.[11]

Table 3: Summary of In Vivo Efficacy Studies

ABR-238901				
Disease Model	Species	Dose & Regimen	Key Findings	Reference
Myocardial Infarction (Permanent Ligation)	Mouse	30 mg/kg/day, i.p. for 3 days	Reduced immune cell infiltration, improved cardiac function.	[8]
Myocardial Infarction (Ischemia/Reperfusion)	Mouse	30 mg/kg/day, i.p. for 3 days	Improved left ventricular ejection fraction and cardiac output.	[8]
Endotoxemia (Sepsis)	Mouse	30 mg/kg, i.p. at 0 and 6 hours post-LPS	Prevented and reversed LV dysfunction, reduced inflammation.	[6]
Abdominal Sepsis (CLP)	Mouse	10 mg/kg, i.p. (pretreatment)	Reduced lung neutrophil infiltration, edema, and chemokines.	[11]
Multiple Myeloma	Mouse	30 mg/kg/day, gavage	Reduced angiogenesis and levels of IL-6 and IL-10 in MDSCs.	[2]

Experimental Protocols

In Vivo Myocardial Infarction Model

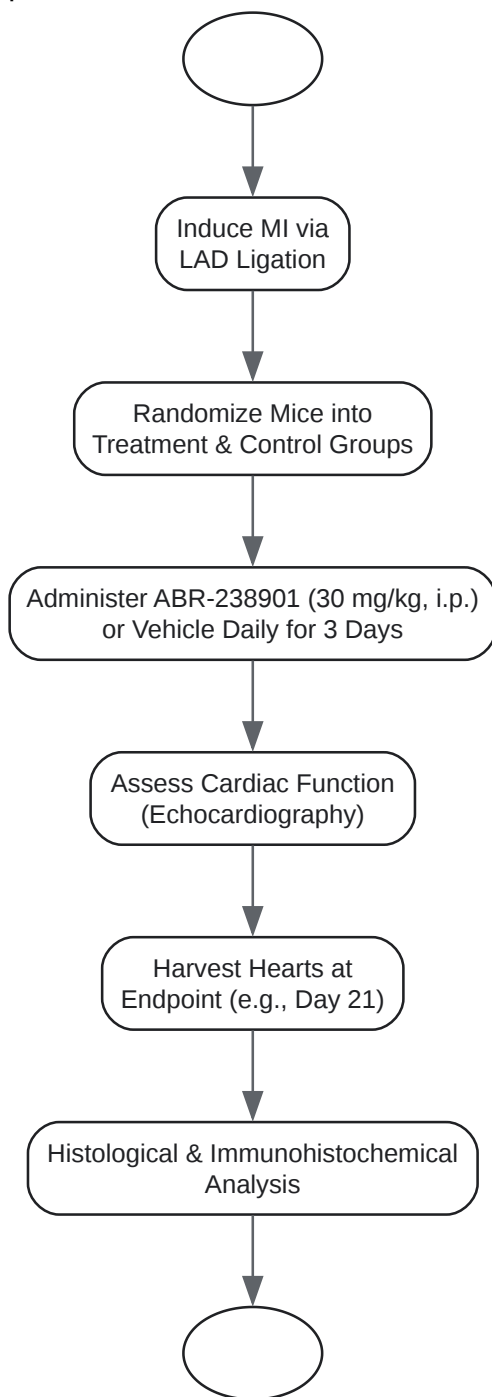
Objective: To assess the effect of **ABR-238901** on cardiac function and inflammation following myocardial infarction.

Animal Model: Male C57BL/6 mice.

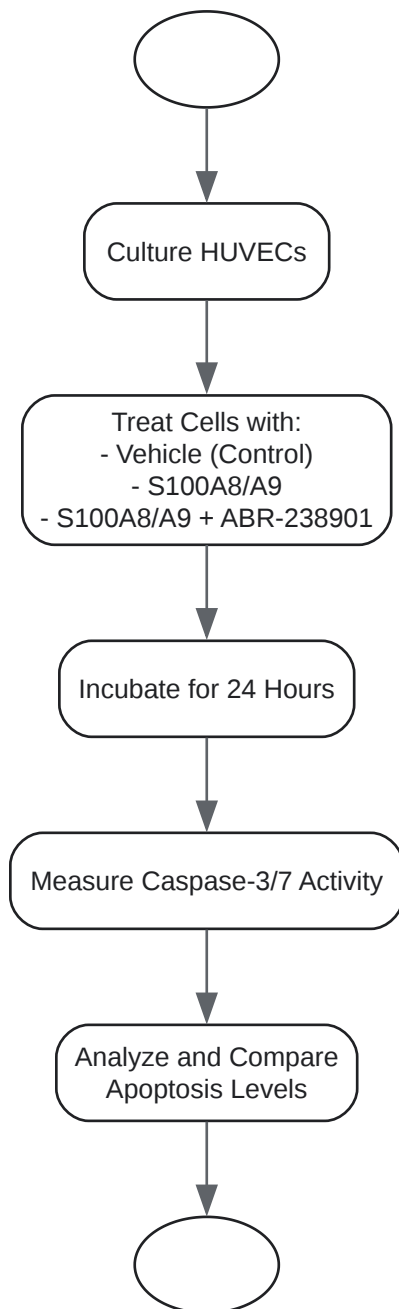
Procedure:

- Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
- Immediately following surgery, mice are randomly assigned to treatment groups.
- The treatment group receives **ABR-238901** at a dose of 30 mg/kg, administered via intraperitoneal (i.p.) injection daily for 3 days.[8] The control group receives vehicle (e.g., PBS).
- Cardiac function is assessed by echocardiography at baseline and at specified time points post-MI (e.g., 21 days).
- At the end of the study, hearts are harvested for histological analysis (e.g., infarct size measurement using TTC staining) and immunohistochemistry to quantify immune cell infiltration (e.g., staining for Ly6G for neutrophils and Mac-3 for macrophages).

Experimental Workflow: In Vivo MI Model



Experimental Workflow: In Vitro Apoptosis Assay

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